1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine is a complex organic compound recognized for its unique structural features and potential applications in various scientific fields. It is characterized by the presence of a benzoyl group attached to a tetrahydroquinoline framework, which plays a crucial role in its chemical reactivity and biological activity. The compound's molecular formula is with a molecular weight of 252.32 g/mol, and it has been assigned the Chemical Abstracts Service number 857759-22-9 .
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is classified as an amine due to the presence of an amino group attached to the tetrahydroquinoline structure. The compound is synthesized from readily available starting materials through various organic reactions, making it an interesting subject for research in medicinal chemistry and organic synthesis .
The synthesis of 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine typically involves several key steps:
In industrial settings, optimizing these synthetic routes may involve using continuous flow reactors and alternative reagents to improve yield and reduce costs.
1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine can participate in various chemical reactions:
The mechanism of action for 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine primarily relates to its interactions with biological targets. Research indicates that compounds with similar structures exhibit significant biological activities, including potential antitumor and antimicrobial effects. The specific binding interactions at target sites are often mediated through hydrogen bonding and hydrophobic interactions facilitated by the functional groups present on the molecule .
Studies have shown that derivatives of tetrahydroquinolines can interact with various receptors in biological systems. For example, binding affinity studies have demonstrated that modifications at specific positions can enhance or diminish biological activity .
1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.
Relevant data includes:
The compound has notable applications in scientific research:
Research continues to explore its biochemical properties and potential therapeutic applications across different fields .
The systematic IUPAC name for the compound is (6-amino-3,4-dihydro-2H-quinolin-1-yl)(phenyl)methanone, clearly defining the saturated heterocycle (3,4-dihydro-2H-quinoline), the position of the amino substituent (C6), and the N1-linked benzoyl group. Its molecular formula is C₁₆H₁₆N₂O, corresponding to a molecular weight of 252.32 g/mol. The structure embodies a classic 1,2,3,4-tetrahydroquinoline core, a privileged scaffold frequently encountered in natural products and bioactive synthetic molecules. Classification places it within the N-acylated 6-amino-tetrahydroquinoline subclass, distinguished by the specific positioning of the amino group and the N-benzoyl substitution [1] .
Table 1: Physicochemical Properties of 1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine
Property | Value | Description/Notes |
---|---|---|
Molecular Formula | C₁₆H₁₆N₂O | Confirmed via high-resolution mass spectrometry |
Molecular Weight | 252.32 g/mol | Calculated based on formula |
Hydrogen Bond Donors | 1 (NH₂ group) | Impacts solubility and membrane permeability |
Hydrogen Bond Acceptors | 3 (C=O, N1, NH₂) | Influences solvation and target binding |
XLogP3 (Estimated) | ~2.5 - 3.5 | Indicates moderate lipophilicity |
Topological Polar Surface Area (TPSA) | ~50 Ų | Suggests potential for reasonable passive diffusion |
Rotatable Bonds | 3 (C(O)-N, C(O)-Ph, C6-NH₂) | Influences conformational flexibility |
SMILES | C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3=CC=CC=C3 | Canonical representation |
InChIKey | OUQDZNUIDTTYFX-UHFFFAOYSA-N | Unique identifier for PubChem database lookup |
The predicted collision cross-section (CCS) values for various adducts, determined via ion mobility spectrometry, provide insights into its gas-phase conformation and potential utility in analytical identification (e.g., LC-MS). For instance, the protonated form [M+H]⁺ (m/z 253.13355) has a predicted CCS of 157.6 Ų, while the sodium adduct [M+Na]⁺ (m/z 275.11549) has a CCS of 163.8 Ų [1].
Tetrahydroquinolines (THQs) emerged as significant structural motifs through the isolation and characterization of natural alkaloids and the exploration of robust synthetic methodologies. While the specific compound 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine is a synthetic entity, its discovery and utilization are rooted in the broader development of THQ chemistry. Key synthetic routes relevant to its preparation include:
Table 2: Key Synthetic Routes Relevant to 1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine
Synthetic Method | Key Steps | Applicability to Target Compound | Evolution/Modern Context |
---|---|---|---|
Pictet-Spengler Condensation | Cyclization of β-arylethylamine with carbonyl compound (e.g., aldehyde) under acid catalysis | Requires specific β-arylethylamine precursor bearing C6-amino equivalent | Microwave acceleration (15 min, >98% yield); Enantioselective variants using chiral auxiliaries (e.g., Andersen reagent) or organocatalysts (e.g., TRIP, BINOL) [3] |
Bischler-Napieralski Reaction | Cyclodehydration of N-acyl-β-arylethylamine → 3,4-Dihydroquinoline → Reduction | Direct route to N-acyl-THQs; Requires C6-functionalized precursor | Integration with asymmetric catalysis (e.g., Noyori ATH); Biomimetic approaches for complex alkaloids [3] |
N-Acylation of 6-Amino-THQ | Synthesis of 6-amino-1,2,3,4-THQ (e.g., via reduction of 6-nitro-THQ) followed by acylation with benzoylating agent | Most direct route for specific N-acyl substitution | Use of diverse coupling agents (e.g., DCC, EDC); High-yielding step under mild conditions |
The development of these reliable synthetic methods enabled the deliberate construction of 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine and its analogs, making it readily available for structure-activity relationship (SAR) studies within medicinal chemistry programs exploring the THQ pharmacophore. Its specific discovery likely occurred within such a program, aimed at modifying the THQ core with electron-donating groups (NH₂) and lipophilic N-acyl substituents (benzoyl) to probe biological activity.
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in drug discovery, featured in numerous pharmacologically active compounds and clinically used drugs targeting diverse therapeutic areas (e.g., hypertension: quinapril; overactive bladder: solifenacin; cancer: trabectedin, lurbinectedin) [3] [9]. The specific structural attributes of 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine – the electron-rich amino group at C6 and the planar, lipophilic benzoyl group at N1 – make it a versatile intermediate and a focal point for SAR exploration in several promising therapeutic contexts:
Table 3: Therapeutic Contexts and Structural Analogs of Tetrahydroquinoline Derivatives
Therapeutic Area | Biological Target | Structural Features of Active Analogs | Role of 1-Benzoyl-6-amino-THQ Analogs | Example Compounds (Potency) |
---|---|---|---|---|
Cancer Immunotherapy | RORγt Nuclear Receptor | N1-Sulfonamide/amide linker; Specific aryl/heteroaryl RHS; THQ/Benzomorpholine LHS core | Direct scaffold for optimization; N1-Benzoyl can be replaced by arylsulfonyl; C6-NH₂ allows linker/RHS diversification | Tetrahydroquinoline 8g (EC₅₀ = 8.9 nM); Benzomorpholine 9g (EC₅₀ = 7.5 nM) [4] [7] |
Overcoming Cancer MDR | P-glycoprotein (ABCB1) | Often 6,7-Dimethoxy-THQ core; N-Acyl/Sulfonyl; Extended aromatic/hydrophobic groups | Core scaffold alignment; C6-NH₂ enables introduction of P-gp inhibitory pharmacophores (e.g., sulfonamides, amides mimicking MC70 derivatives) | MC70 derivatives (e.g., compound 3, nM P-gp inhibition) [9] |
Anti-infective & CNS Agents | Various (e.g., kinases, receptors, enzymes) | Diverse N1 substituents (alkyl, benzyl, acyl, sulfonyl); Diverse C6/C7 substituents (H, OMe, OH, halogen, amino, amido) | Versatile intermediate for synthesizing analogs targeting diverse pathways; Core present in known bioactive molecules | Clinically used THQ drugs: Quinapril (ACE inhibitor), Solifenacin (mAChR antagonist), Lurbinectedin (DNA binder) [3] [9] |
The structural features of 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine – combining a hydrogen-bonding amino group with a conformationally constrained, lipophilic N-acylated bicyclic system – contribute to favorable interactions with diverse biological targets. Its role as a key intermediate for generating analogs exploring N1 and C6 modifications solidifies its importance in medicinal chemistry. Research continues to exploit this scaffold for discovering novel agents, particularly in oncology (immunotherapy, MDR reversal) and beyond [3] [4] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3